molecular formula C9H12O2 B1612953 (4-Methyl-1,2-phenylene)dimethanol CAS No. 90534-49-9

(4-Methyl-1,2-phenylene)dimethanol

Cat. No.: B1612953
CAS No.: 90534-49-9
M. Wt: 152.19 g/mol
InChI Key: PPTQMBVYEGXAQI-UHFFFAOYSA-N
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Description

(4-Methyl-1,2-phenylene)dimethanol is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . It is characterized by the presence of two hydroxyl groups attached to a benzene ring substituted with a methyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2-phenylene)dimethanol typically involves the reduction of corresponding aldehydes or ketones. One common method is the reduction of 4-methylphthalaldehyde using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using catalytic hydrogenation processes. These processes often employ metal catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-1,2-phenylene)dimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1,2-phenylene)dimethanol involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics and mechanisms. The hydroxyl groups in the compound facilitate its binding to active sites of enzymes, allowing for detailed investigation of enzyme-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,2-phenylene)dimethanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Properties

IUPAC Name

[2-(hydroxymethyl)-4-methylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTQMBVYEGXAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623769
Record name (4-Methyl-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90534-49-9
Record name (4-Methyl-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To tetrahydrofuran (200 ml) was added lithium aluminum hydride (4.91 g, 129 mmol), and the mixture was stirred under ice-cooling. Then, a solution (100 ml) of 4-methylphthalic anhydride (10.4 g, 64.1 mmol) in tetrahydrofuran was added and the mixture was heated under reflux for 90 min. The reaction mixture was ice-cooled, and water (4.91 ml), 15% aqueous sodium hydroxide solution (4.91 ml), water (14.7 ml) and anhydrous magnesium sulfate were successively added with stirring. The insoluble material was filtered off through celite, and the solution was concentrated under reduced pressure to give the title compound (9.34 g, yield 96%) as a colorless oil.
Quantity
100 mL
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4.91 g
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200 mL
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4.91 mL
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14.7 mL
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4.91 mL
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Yield
96%

Synthesis routes and methods II

Procedure details

4-Methylphthalic acid (1.40 g, 7.8 mmol) was dissolved in tetrahydrofuran (80 ml) under an argon atmosphere, and lithium aluminum hydride (742 mg, 19.5 mmol) was added, which was followed by reflux under heating for 4 hours. Water was added to the reaction mixture on an ice bath, and the mixture was extracted with ethyl acetate. The organic extract was washed successively with saturated aqueous potassium sodium tartrate solution, water and saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. The obtained residue was separated and purified by silica gel column chromatography [developing solution: a mixed solution of ethyl acetate and hexane (volume ratio 2:3)] to give 759 mg of 3,4-dihydroxymethyltoluene (yield 64%).
Quantity
1.4 g
Type
reactant
Reaction Step One
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80 mL
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742 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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